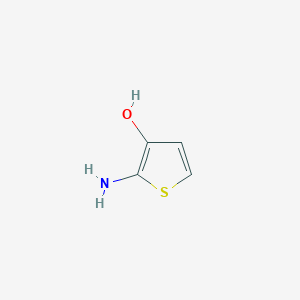

2-Aminothiophen-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminothiophen-3-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiophen-3-ol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminothiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-Aminothiophen-3-ol and its derivatives have been investigated for their potential as anticancer agents. Research indicates that certain derivatives exhibit selective cytostatic effects against various tumor cell lines, particularly T-cell lymphomas and prostate cancer cells. For instance, a study highlighted the cytostatic activity of 2-aminothiophene-3-carboxylic acid ester derivatives, which demonstrated a significant reduction in protein synthesis in cancer cells while sparing non-tumorigenic cells .

Antileishmanial Activity

Recent studies have focused on the derivative SB-83, which has shown promise against leishmaniasis, a neglected tropical disease. The compound demonstrated effective inhibition of Leishmania species with IC50 values of 7.46 µM for Leishmania infantum and 9.84 µM for Leishmania donovani. The selectivity index indicated a favorable therapeutic window, making it a candidate for further development .

Mechanism of Action

The mechanism underlying the anticancer and antileishmanial activities involves modulation of cellular pathways leading to apoptosis in cancer cells and inhibition of parasite growth in leishmaniasis. For example, SB-83 was shown to induce apoptosis by altering cellular morphology and increasing cytokine levels associated with immune responses .

Biological Research

Antimicrobial Properties

this compound has been explored for its antimicrobial properties against various pathogens. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Biological Assays

The efficacy of 2-aminothiophenes is often evaluated using in vitro assays against different microbial strains and cancer cell lines. For instance, compounds synthesized via the Gewald reaction have been tested for their antioxidant and anticancer activities, revealing variable efficacy across different cell lines .

Industrial Applications

Dyes and Pigments

The compound serves as a precursor in the synthesis of benzothiazoles, which are used extensively in dye production. Its ability to form stable complexes with various substrates makes it valuable in the textile industry.

Optoelectronics

Research indicates that substituted thiophenes, including 2-aminothiophenes, are being explored for their applications in optoelectronic devices due to their conductive properties and stability in various environments .

Data Tables

Case Studies

- Prostate Cancer Research : A study evaluated the cytotoxic effects of 2-aminothiophene derivatives on prostate cancer cell lines, demonstrating selective apoptosis induction at nanomolar concentrations .

- Leishmaniasis Treatment Development : The derivative SB-83 was tested in preclinical models showing promising results against visceral leishmaniasis with a focus on enhancing selectivity towards parasitic forms while minimizing toxicity to host cells .

Propiedades

Fórmula molecular |

C4H5NOS |

|---|---|

Peso molecular |

115.16 g/mol |

Nombre IUPAC |

2-aminothiophen-3-ol |

InChI |

InChI=1S/C4H5NOS/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |

Clave InChI |

VGZREXZCXACRQU-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.